3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a butanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Butanoylamino Group: This step involves the acylation of the piperidine ring with butanoyl chloride under basic conditions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzoic acid derivatives.
Scientific Research Applications
3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[3-(Acetylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid
- 3-[2-[3-(Propionylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid
Comparison
Compared to its analogs, 3-[2-[3-(Butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid may exhibit unique properties due to the butanoylamino group, which can influence its lipophilicity, reactivity, and interaction with biological targets. This uniqueness can make it more suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[2-[3-(butanoylamino)piperidin-1-yl]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-5-16(21)19-15-8-4-9-20(12-15)17(22)11-13-6-3-7-14(10-13)18(23)24/h3,6-7,10,15H,2,4-5,8-9,11-12H2,1H3,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHYHKDFOUAIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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